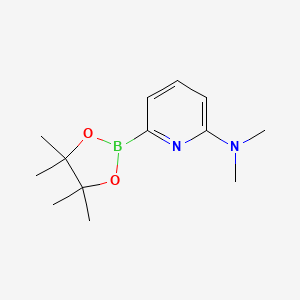

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

説明

Molecular Structure and Properties

Comparative Analysis of Positional Isomers

Boronic Ester Position and Electronic Impact

The placement of the boronic ester at the 6-position influences electronic and steric effects compared to other pyridine derivatives:

Boronic Ester Reactivity and Stability

Dynamic Behavior of Boronate Esters

The pinacol boronate group exhibits dynamic covalent chemistry , enabling reversible binding with diols or Lewis bases. This property is critical for applications in self-healing materials or sensor technologies. The boron center’s trigonal planar geometry facilitates interactions with nucleophiles, though the pinacol group reduces hydrolytic sensitivity compared to acyclic boronic esters.

Steric and Electronic Effects

The N,N-dimethylamino group at position 2:

- Electronic : Electron-donating via resonance, modulating the boron’s Lewis acidity

- Steric : Limits access to the boron center, potentially altering reaction kinetics

特性

IUPAC Name |

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-7-9-11(15-10)16(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOVJYWZHFIBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671313 | |

| Record name | N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-02-4 | |

| Record name | N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Key Steps

The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond in 5-bromo-N,N-dimethylpyridin-2-amine, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester product. The use of a palladium catalyst coordinated to a bulky ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), enhances stability and reactivity.

Standard Experimental Procedure

A representative synthesis involves the following steps:

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Quantity/Details |

|---|---|

| Substrate | 5-Bromo-N,N-dimethylpyridin-2-amine (42.3 mmol) |

| Diboron Reagent | B₂Pin₂ (50.7 mmol) |

| Catalyst | Pd(dppf)Cl₂ (2.1 mmol) |

| Base | Potassium Acetate (84.6 mmol) |

| Solvent | 1,4-Dioxane (10 mL) |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen |

| Yield | 76% |

After completion, the mixture is filtered, concentrated, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient) to isolate the product as a yellow solid.

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly influence reaction efficiency. Pd(dppf)Cl₂ is preferred due to its stability under aerobic conditions and ability to prevent boronic ester protodeboronation. Alternatives like Pd(PPh₃)₄ result in lower yields (<50%) due to ligand dissociation and catalyst deactivation.

Solvent and Base Effects

Polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF) facilitate solubility of the diboron reagent. Potassium acetate (KOAc) is optimal for neutralizing HBr generated during transmetallation, whereas stronger bases (e.g., K₂CO₃) promote side reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields. A modified protocol using Pd(dppf)Cl₂ (5 mol%), B₂Pin₂ (1.2 equiv), and KOAc (2 equiv) in DMF at 150°C for 30 minutes under microwave conditions achieves 70–75% yield. This method is advantageous for high-throughput screening but requires specialized equipment.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O gradient) typically reveals >98% purity post-chromatography.

Scale-Up and Industrial Production

Kilogram-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A pilot-scale protocol using Pd(dppf)Cl₂ (1 mol%), B₂Pin₂ (1.1 equiv), and KOAc (2 equiv) in toluene at 120°C achieves 80% yield with a residence time of 2 hours. Automated quenching and extraction systems minimize boronic ester hydrolysis during workup.

Comparative Analysis with Alternative Boronic Esters

Table 2: Comparison of Synthetic Methods for Related Boronic Esters

| Compound | Method | Yield (%) | Key Difference |

|---|---|---|---|

| N,N-Dimethyl-4-(Bpin)aniline | Suzuki-Miyaura | 68 | Benzene ring vs. pyridine |

| 5-(Bpin)-3-(trifluoromethyl)pyridin-2-amine | Microwave-Assisted | 72 | Electron-withdrawing CF₃ group |

| tert-Butyl 4-(5-(Bpin)pyridin-2-yl)piperazine-1-carboxylate | Buchwald-Hartwig | 65 | Piperazine integration requires amination |

The pyridine-based N,N-dimethyl-6-(Bpin) derivative exhibits superior reactivity in cross-couplings compared to benzene analogs due to nitrogen’s electron-withdrawing effect, which polarizes the boronic ester.

Troubleshooting Common Issues

化学反応の分析

Types of Reactions: N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products:

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the coupling partner used.

科学的研究の応用

Drug Development

One of the primary applications of this compound is in the field of drug discovery. Its boron-containing structure allows it to interact effectively with biological targets such as enzymes and receptors.

- Inhibitors of Enzymatic Activity : Research has shown that derivatives of this compound can act as potent inhibitors for various kinases involved in disease pathways. For instance, studies have indicated that compounds with similar structures exhibit significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | DYRK1A | Potent inhibitor |

Anticancer Research

The compound has also been explored for its potential anticancer properties. Boronic acids and their derivatives are known to interact with proteins involved in cancer progression.

- Mechanism of Action : The mechanism involves the inhibition of bromodomain and extraterminal domain (BET) proteins that regulate gene transcription related to cancer cell proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

| Study Focus | Findings | Implications | Reference |

|---|---|---|---|

| BET Inhibition | Increased potency against cancer cells | Potential therapeutic agent in oncology |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties.

- Experimental Validation : Antioxidant assays have demonstrated that these compounds can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

DYRK1A Inhibitors for Alzheimer's Disease

Anticancer Activity Evaluation

In a series of experiments aimed at evaluating the anticancer potential of boron-containing compounds like this one, researchers found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights the potential for developing targeted therapies using these compounds .

作用機序

The mechanism by which N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile in these reactions, forming new carbon-carbon bonds under the influence of a palladium catalyst . This mechanism is crucial for its role in organic synthesis and materials science.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key differences arise from substituent positions and functional groups:

Heterocyclic Core Modifications

Replacing the pyridine ring with other aromatic systems:

Functional Group Additions

Reactivity in Cross-Coupling Reactions

- The para-substituted boronate in the target compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to meta-substituted analogs (e.g., C5-boronate in ) due to reduced steric hindrance .

- N-Benzyl derivatives (e.g., ) show reduced aqueous solubility but improved membrane permeability, making them suitable for hydrophobic environments .

生物活性

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHBNO

- CAS Number : 1259370-17-6

- Molecular Weight : 248.13 g/mol

The structure features a pyridine ring substituted with a dimethylamino group and a boron-containing dioxaborolane moiety, which may influence its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors for various enzymes, including kinases and phosphodiesterases.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains and fungi by disrupting cellular processes.

Antimicrobial Activity

Pyridine-based compounds have been studied for their antimicrobial properties. For instance:

- Antibacterial Activity : Some derivatives have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.5 to 8 μg/mL .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 24 | M. tuberculosis | 0.5 - 1.0 |

| Compound 45 | S. aureus | 4 - 8 |

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Neuropharmacological Effects

Given the presence of the dimethylamino group, the compound may have neuropharmacological effects:

- CNS Activity : Compounds with similar structures have been shown to affect neurotransmitter systems (e.g., serotonin and dopamine), which could be relevant for treating mood disorders or neurodegenerative diseases .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of a series of pyridine derivatives against resistant bacterial strains. The findings revealed that certain modifications to the pyridine structure significantly enhanced activity against M. abscessus, suggesting that this compound may possess similar properties . -

Pharmacokinetic Studies :

Pharmacokinetic profiling in animal models showed favorable absorption and distribution characteristics for related compounds. For example, one study reported an oral bioavailability of approximately 31.8% for a related compound after administration at a dose of 10 mg/kg . -

Cancer Cell Line Studies :

In vitro studies on various cancer cell lines indicated that similar compounds could inhibit cell proliferation effectively, particularly in breast cancer models. The mechanism was attributed to cell cycle arrest and apoptosis induction .

Q & A

Basic Synthesis and Purification Methods

Q: What are the critical considerations for synthesizing and purifying this boronate ester-containing pyridine derivative? A: Key steps include:

- Protection of the boronate ester : Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis of the boronate group during synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water mixtures) are common. Monitor purity via HPLC or NMR, ensuring the absence of residual catalysts (e.g., palladium in cross-coupling reactions) .

- Storage : Store at 2–8°C under inert gas to prevent oxidation or moisture-induced degradation .

Characterization and Analytical Challenges

Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound? A:

- Dynamic NMR effects : Temperature-dependent NMR studies (e.g., 25–60°C) can clarify splitting patterns caused by restricted rotation of the dimethylamino group .

- Cross-validate techniques : Compare B NMR (to confirm boronate integrity) with IR (B-O stretching ~1350 cm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Application in Suzuki-Miyaura Cross-Coupling

Q: How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions? A:

- Electron-donating dimethylamino group : Enhances electron density at the pyridine ring, potentially accelerating transmetallation but risking side reactions (e.g., deborylation). Optimize base strength (e.g., KCO vs. CsF) and Pd catalysts (e.g., Pd(PPh) for steric protection) .

- Empirical testing : Use Design of Experiments (DoE) to vary ligand ratios, solvents (DMF vs. THF), and temperatures, tracking yields via LC-MS .

Stability Under Reaction Conditions

Q: What strategies mitigate boronate ester decomposition during prolonged reactions? A:

- Additive stabilization : Include pinacol (to scavenge water) or boric acid esters to suppress hydrolysis .

- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to detect boronate degradation intermediates (e.g., boronic acids) and adjust reaction timelines .

Advanced Computational Modeling

Q: How can DFT calculations predict regioselectivity in subsequent functionalization reactions? A:

- Electrostatic potential maps : Calculate Mulliken charges to identify nucleophilic/electrophilic sites on the pyridine ring. For example, the C4 position may exhibit higher reactivity due to conjugation with the boronate group .

- Transition-state modeling : Simulate Pd-mediated coupling steps to compare activation energies for competing pathways (e.g., ortho vs. para substitution) .

Contradictions in Literature Data

Q: How to address conflicting reports on the compound’s solubility in polar aprotic solvents? A:

- Solubility parameter analysis : Use Hansen solubility parameters (δ, δ, δ) to correlate experimental solubility in DMSO vs. DMF. Note that trace moisture (>0.1%) significantly reduces solubility due to boronate hydrolysis .

- Standardize protocols : Report solvent drying methods (e.g., molecular sieves) and quantify water content via Karl Fischer titration in future studies .

Toxicity and Handling Precautions

Q: What safety protocols are essential given the compound’s hazard statements (e.g., H315, H319)? A:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste disposal : Quench boronate residues with excess methanol/water mixtures before disposal to prevent exothermic reactions .

Comparative Reactivity with Analogues

Q: How does replacing the dimethylamino group with cyclohexyl or isopropyl affect reaction outcomes? A:

- Steric effects : Bulkier groups (e.g., cyclohexyl in CAS 1346808-50-1) reduce coupling efficiency but enhance steric protection of the boronate .

- Electronic effects : Electron-withdrawing groups (e.g., pyrimidine in CAS 1015242-06-4) slow transmetallation but improve regioselectivity .

Methodological Gaps in Existing Studies

Q: What unresolved challenges persist in characterizing byproducts from its reactions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。